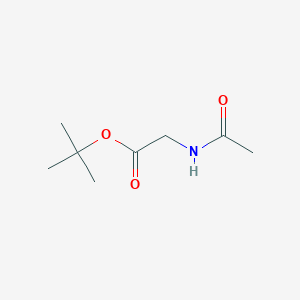![molecular formula C21H24N6OS B2626675 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one CAS No. 1376294-27-7](/img/structure/B2626675.png)
1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one is a complex organic compound featuring a piperazine ring substituted with a prop-2-yn-1-yl group and a triazinoindole moiety linked via a sulfanyl bridge to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with propargyl bromide under basic conditions to yield 1-(prop-2-yn-1-yl)piperazine.
Synthesis of the Triazinoindole Moiety: The triazinoindole core is synthesized through a cyclization reaction involving appropriate precursors such as 5-propyl-1H-indole-3-thiol and a triazine derivative.
Coupling Reaction: The final step involves coupling the 1-(prop-2-yn-1-yl)piperazine with the triazinoindole moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders or cancers.
Biological Studies: It can be used as a probe to study the interactions of piperazine and indole derivatives with biological targets.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one would depend on its specific biological target. Generally, compounds with piperazine and indole moieties can interact with various receptors and enzymes:
Molecular Targets: Potential targets include serotonin receptors, dopamine receptors, and various enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Phenylethyl)piperazine: Known for its psychoactive properties.
5-Propyl-1H-indole-3-thiol: A precursor in the synthesis of triazinoindole derivatives.
Triazinoindole Derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one is unique due to its combination of a piperazine ring with a triazinoindole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
IUPAC Name |
2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-3-9-25-11-13-26(14-12-25)18(28)15-29-21-22-20-19(23-24-21)16-7-5-6-8-17(16)27(20)10-4-2/h1,5-8H,4,9-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZJGMKJREOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4CCN(CC4)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2626596.png)
![3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B2626601.png)







![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2626613.png)
![4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide](/img/structure/B2626614.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)
